![molecular formula C9H11BrClNO2S B1414314 3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride CAS No. 2140326-30-1](/img/structure/B1414314.png)

3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride

Overview

Description

Synthesis Analysis

Azetidines, including “3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride”, can be synthesized through various methods. One of the common methods is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide . Recent advances have also seen the development of new [2+2] cycloaddition reactions for azetidine synthesis .Chemical Reactions Analysis

Azetidines, including “this compound”, can undergo various chemical reactions. These include practical C(sp3)–H functionalization and facile opening with carbon nucleophiles . They can also be used in polymer synthesis .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

- Sulfonamides, including sulfonyl or sulfonamide-based analogues, have demonstrated a wide range of pharmacological properties. They are part of structural diversity crucial for discovering new therapeutic agents. Over 150 FDA-approved sulfur-based drugs are available, treating various diseases with significant therapeutic power (Zhao et al., 2018).

Antimicrobial and Anticancer Applications

- Sulfonamide derivatives have been found to display a broad bioactive spectrum after chemical modifications, showing wide medicinal applications with significant development value. They have been actively researched for their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and anticonvulsant properties, among others (Shichao et al., 2016).

Neurological Disorders

- N-sulfonylamino azines, a class of compounds similar to sulfonamide derivatives, have been explored for their potential in treating neurological disorders. Some derivatives have shown promise as competitive AMPA receptor antagonists, potentially useful in treating epilepsy and schizophrenia (Elgemeie et al., 2019).

Environmental Presence and Impact

- With the widespread use of sulfonamides in healthcare and veterinary medicine, their presence in the environment and potential impacts on human health and ecosystems have become a topic of research. Small amounts of sulfonamides in the environment, mainly from agricultural activities, have been linked to changes in microbial populations, which could pose global health hazards (Baran et al., 2011).

Synthesis and Chemical Properties

- Research into the synthesis and characterization of novel cyclic compounds containing aminobenzene sulfonamide has been carried out, highlighting the versatility and value of sulfonamide derivatives in organic syntheses and pharmaceutical development (Kaneda, 2020).

Future Directions

Azetidines, including “3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride”, have seen remarkable advances in their chemistry and reactivity. Future directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, and the use of azetidines in polymer synthesis .

properties

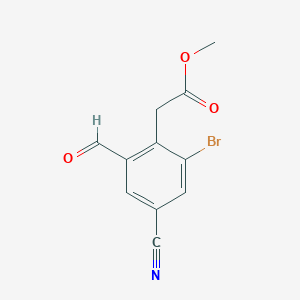

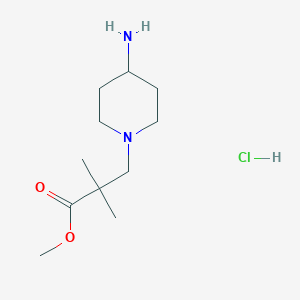

IUPAC Name |

3-(3-bromophenyl)sulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S.ClH/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXNVGVMGWMABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-](/img/structure/B1414233.png)

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)

![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)

![3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1414245.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)